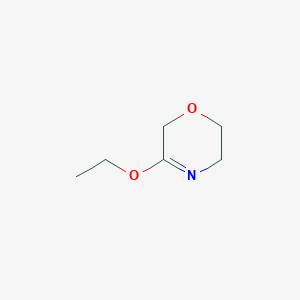

5-Ethoxy-3,6-dihydro-2H-1,4-oxazine

Description

Significance of Dihydro-1,4-oxazines in Contemporary Organic Synthesis

Dihydro-1,4-oxazines are valuable intermediates in organic synthesis, primarily due to the synthetic versatility endowed by the embedded oxygen and nitrogen atoms. The ring system can be strategically opened or further functionalized to access a variety of acyclic and heterocyclic structures. For instance, the N-O bond in related 1,2-oxazine systems can be reductively cleaved to yield important amino alcohols.

Modern synthetic methods have focused on efficient and stereoselective access to the dihydro-1,4-oxazine core. Recent literature highlights several powerful strategies:

Catalytic Cyclizations: Transition metals like rhodium and silver have been employed to catalyze the cyclization of appropriate precursors. For example, silver triflate has been shown to catalyze the cyclization of N-propargyl N-sulfonyl amino alcohols to yield 3,4-dihydro-2H-1,4-oxazines. organic-chemistry.org Similarly, rhodium(II) catalysts can facilitate the reaction between 1-tosyl-1,2,3-triazoles and halohydrins to afford substituted dihydro-1,4-oxazines. organic-chemistry.org

Intramolecular Cyclizations: The intramolecular hydroamination of amino ethers, often catalyzed by Lewis acids like zinc triflate, provides a direct route to the dihydro-1,4-oxazine ring. organic-chemistry.org

Multi-component Reactions: Innovative multi-component reactions have been developed for the rapid assembly of complex molecules containing the dihydro-1,4-oxazine motif, showcasing the efficiency of modern synthetic strategies.

The resulting dihydro-1,4-oxazine derivatives serve as building blocks for more complex molecular architectures, including those with therapeutic potential.

Contextualizing 5-Ethoxy-3,6-dihydro-2H-1,4-oxazine within the Scope of Oxazine (B8389632) Research

Research into oxazines and their derivatives is vast, with a significant portion dedicated to their biological activities. Dihydro-1,4-benzoxazines, which feature a benzene (B151609) ring fused to the oxazine core, have been extensively investigated as scaffolds for drug discovery, leading to compounds with activity as 5-HT6 receptor antagonists, PARP1 inhibitors, and various antimicrobial and anticancer agents. nih.govnih.gov

This compound itself is a non-fused, simple substituted dihydro-1,4-oxazine. Its key structural features are the dihydro-1,4-oxazine ring and the C5-ethoxy group. The ethoxy group, an electron-donating substituent, is expected to significantly influence the electronic properties of the double bond within the ring, making it more nucleophilic compared to its unsubstituted counterpart. This feature is pivotal for its potential reactivity and utility as a synthetic intermediate. While a PubChem entry exists for the related compound 5-methoxy-3-propan-2-yl-3,6-dihydro-2H-1,4-oxazine, it lacks detailed experimental data, underscoring the novelty of this specific substitution pattern. nih.gov

Interactive Table: Selected Synthetic Routes to Dihydro-1,4-Oxazine Scaffolds

| Catalyst/Reagent | Precursors | Type of Reaction | Reference |

| Zn(OTf)₂ / TBAF | Aziridines and propargyl alcohols | SN2 ring-opening followed by intramolecular hydroamination | organic-chemistry.org |

| Silver Triflate | N-propargyl N-sulfonyl amino alcohols | Intramolecular cyclization | organic-chemistry.org |

| Rh(II) | 1-Tosyl-1,2,3-triazoles and halohydrins | Rhodium carbenoid 1,3-insertion and annulation | organic-chemistry.org |

| None (Metal-free) | Grignard-derived substrates | Regioselective cyclization | organic-chemistry.org |

Overview of Principal Academic Research Trajectories for the Compound

Given the limited specific research on this compound, its principal academic research trajectories are largely projected based on the established chemistry of the parent scaffold and related structures.

Synthetic Methodology Development: A primary research direction would involve the development of efficient and stereoselective synthetic routes to 5-alkoxy-substituted dihydro-1,4-oxazines. The presence of the enol ether moiety presents both a challenge and an opportunity for novel synthetic strategies. Research could focus on the cyclization of precursors already containing the ethoxy group or the post-cyclization introduction of the substituent.

Exploration as a Synthetic Intermediate: The electron-rich double bond in this compound makes it an attractive precursor for various chemical transformations. Potential research could explore its reactivity in cycloaddition reactions, its utility in the synthesis of complex amino alcohol derivatives after ring opening, or its functionalization to introduce further chemical diversity.

Medicinal Chemistry and Biological Screening: The broader class of dihydro-1,4-oxazines has shown a wide range of biological activities. rasayanjournal.co.in A logical research trajectory would be the synthesis of a library of derivatives based on the this compound scaffold for screening against various biological targets. The ethoxy group could serve as a handle for further modification or could itself contribute to binding affinity and pharmacokinetic properties. For instance, related 1,4-oxazine derivatives have been optimized as BACE1 inhibitors for potential Alzheimer's disease therapy.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-3,6-dihydro-2H-1,4-oxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-6-5-8-4-3-7-6/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURVFMDIQCCRNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NCCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502035 | |

| Record name | 5-Ethoxy-3,6-dihydro-2H-1,4-oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6578-40-1 | |

| Record name | 5-Ethoxy-3,6-dihydro-2H-1,4-oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethoxy 3,6 Dihydro 2h 1,4 Oxazine and Its Congeners

Established Synthetic Pathways for 5-Ethoxy-3,6-dihydro-2H-1,4-oxazine

While a direct, single-step synthesis for this compound is not extensively documented, its synthesis can be achieved through well-established strategic cyclization reactions, which are the cornerstone of 1,4-oxazine synthesis. These methods typically involve the formation of the heterocyclic ring from acyclic precursors containing the requisite nitrogen, oxygen, and carbon atoms.

Synthesis via Strategic Cyclization Reactions

The construction of the 3,6-dihydro-2H-1,4-oxazine ring system is often accomplished through intramolecular cyclization of suitable amino alcohol derivatives. A plausible and efficient strategy for the synthesis of this compound involves the cyclization of an N-substituted amino alcohol precursor bearing an ethoxy-activated double or triple bond.

One such general approach is the base-promoted intramolecular cyclization of an N-(2-ethoxyallyl)amino alcohol. In this method, the amino alcohol is first N-alkylated with a suitable three-carbon unit containing an ethoxy group and a leaving group. The subsequent intramolecular cyclization, often promoted by a base, leads to the formation of the 1,4-oxazine ring.

Another established method that can be adapted for this synthesis is the intramolecular hydroalkoxylation of an N-propargyl amino alcohol derivative. The ethoxy substituent at the 5-position would necessitate the use of an appropriately substituted propargyl precursor.

Elucidation of Precursor Compounds and Optimized Reaction Conditions

A hypothetical, yet chemically sound, multi-step synthesis of this compound starting from a chiral precursor like (S)-2-amino-3-phenylpropan-1-ol is outlined below. This pathway illustrates the application of fundamental organic transformations to construct the target molecule.

Proposed Synthesis from (S)-2-amino-3-phenylpropan-1-ol:

Protection of the Amine: The synthesis would commence with the protection of the primary amine of (S)-2-amino-3-phenylpropan-1-ol. A common protecting group such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) would be employed to prevent side reactions in subsequent steps.

Alkylation of the Alcohol: The hydroxyl group of the protected amino alcohol would then be alkylated using an ethoxy-containing electrophile, such as 2-bromo-1,1-diethoxyethane. This reaction would introduce the necessary carbon and ethoxy framework.

Deprotection and Cyclization: Following the alkylation, the protecting group on the nitrogen would be removed under appropriate conditions (e.g., acid treatment for Boc or hydrogenolysis for Cbz). The resulting amino ether would then be induced to cyclize. This key step could be facilitated by a suitable acid or metal catalyst, leading to the formation of the 3,6-dihydro-2H-1,4-oxazine ring with the desired ethoxy substituent at the 5-position and the benzyl (B1604629) group at the 2-position.

Optimized Reaction Conditions:

The optimization of reaction conditions is crucial for achieving high yields and purity. For the cyclization step, various catalysts and solvent systems could be explored. For instance, silver triflate has been shown to effectively catalyze the cyclization of N-propargyl N-sulfonyl amino alcohols to form 3,4-dihydro-2H-1,4-oxazines. organic-chemistry.org Similarly, zinc(II) triflate can be used for the intramolecular hydroamination of amino ethers derived from the reaction of aziridines with propargyl alcohols. organic-chemistry.org

Development of Novel Approaches and Methodological Advancements in 1,4-Oxazine Synthesis

Recent advancements in synthetic methodology have provided more efficient and environmentally benign routes to 1,4-oxazines. These novel approaches often feature the use of modern catalytic systems and reaction conditions.

Ruthenium-catalyzed tandem N-H insertion/cyclization of α-arylamino ketones and diazo pyruvates offers a rapid and efficient construction of the 1,4-oxazine core under mild conditions. This method demonstrates broad functional group tolerance. Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and improving yields for the preparation of 2H-benzo[b] organic-chemistry.orgrasayanjournal.co.inoxazines from phenacylbromides and aminophenols. rasayanjournal.co.in Furthermore, metal-free synthetic protocols are gaining traction. For instance, a solvent- and metal-free regioselective cyclization of alkynyl alcohols provides a green alternative for the synthesis of 1,4-oxazine derivatives. organic-chemistry.org

Enantioselective Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure chiral 1,4-oxazine analogues is of significant interest due to the stereospecific nature of many biological interactions. While a specific enantioselective synthesis for this compound is not detailed in the literature, general strategies for the enantioselective synthesis of related chiral 1,4-oxazines can be applied.

One powerful approach is the use of chiral starting materials, as exemplified by the proposed synthesis from (S)-2-amino-3-phenylpropan-1-ol. The chirality of the starting material is transferred to the final product, resulting in an enantioenriched 1,4-oxazine.

Another strategy involves the use of chiral catalysts. For example, chiral Brønsted acids have been successfully employed in the enantioselective desymmetrization of 3-substituted oxetanes to afford chiral 1,4-benzoxazepines, a strategy that could potentially be adapted for the synthesis of chiral 1,4-oxazines.

Functionalization and Derivatization Strategies for the 1,4-Oxazine Core

The 1,4-oxazine core provides a versatile scaffold for further functionalization and derivatization, allowing for the exploration of structure-activity relationships. The double bond in 3,6-dihydro-2H-1,4-oxazines is a key site for modification.

Representative Functionalization Reactions:

| Reaction Type | Reagents and Conditions | Resulting Structure |

| Hydrogenation | H₂, Pd/C | Saturation of the double bond to form a tetrahydro-1,4-oxazine. |

| Halogenation | Br₂, CCl₄ | Addition of bromine across the double bond. |

| Epoxidation | m-CPBA | Formation of an epoxide on the double bond. |

| Diels-Alder Reaction | Dienophiles (e.g., maleic anhydride) | [4+2] cycloaddition to form more complex fused ring systems. |

Late-stage C-H functionalization has also emerged as a powerful tool for modifying the 1,4-oxazine ring and its fused derivatives, enabling the introduction of various substituents at specific positions.

Chemical Reactivity and Transformation Mechanisms of 5 Ethoxy 3,6 Dihydro 2h 1,4 Oxazine

Examination of Electrophilic and Nucleophilic Reactivity Profiles

The electronic character of 5-Ethoxy-3,6-dihydro-2H-1,4-oxazine is dominated by the interplay between the oxygen and nitrogen heteroatoms and the endocyclic double bond. The oxygen atom of the ethoxy group and the nitrogen atom of the oxazine (B8389632) ring both act as electron-donating groups, significantly influencing the electron density of the C5=C6 double bond. This electronic enrichment makes the double bond particularly susceptible to attack by electrophiles.

The reactivity of the double bond is analogous to that of an enamine, where the nitrogen lone pair enhances the nucleophilicity of the β-carbon (C6). Consequently, this compound is expected to react readily with a variety of electrophiles. Protonation is likely to occur at the C6 position, leading to the formation of an iminium ion intermediate. This intermediate can then be trapped by nucleophiles or undergo further transformations.

| Reactivity Type | Predicted Reactant | Predicted Product/Intermediate |

| Electrophilic Addition | Protic Acids (e.g., HCl) | Iminium salt |

| Halogens (e.g., Br₂) | Dihalo-adduct | |

| Alkyl Halides | N-Alkylated or C-Alkylated product | |

| Nucleophilic Attack | Grignard Reagents | Potential for ring opening |

| Hydride Reductants | Reduction of the double bond |

Investigation of Ring-Opening and Rearrangement Reactions

The 1,4-oxazine ring, while relatively stable, can undergo ring-opening reactions under specific conditions, particularly with acid or heat. Acid-catalyzed hydrolysis of the enol ether functionality is a probable pathway for ring cleavage. Protonation of the C6 position, as mentioned earlier, generates an iminium ion. Subsequent attack by water on the C5 carbon, which is activated by the adjacent oxygen atom, could lead to the opening of the oxazine ring to form an amino alcohol derivative.

Thermal rearrangements of related dihydro-1,2-oxazines have been documented to proceed via tautomerization followed by N-O bond cleavage. msu.edu While the 1,4-oxazine isomer is expected to be more stable due to the arrangement of its heteroatoms, similar thermally induced rearrangements cannot be entirely ruled out, potentially leading to the formation of isomeric heterocyclic systems or acyclic products. The specific substitution pattern of this compound will play a crucial role in determining the feasibility and outcome of such rearrangements.

| Reaction Type | Conditions | Potential Products |

| Acid-Catalyzed Ring Opening | Aqueous Acid | Amino alcohol derivatives |

| Thermal Rearrangement | High Temperature | Isomeric heterocycles, Acyclic compounds |

Analysis of Participation in Pericyclic Reactions

The 3,6-dihydro-2H-1,4-oxazine ring system contains a conjugated diene-like fragment (O-C5=C6-N), making it a potential candidate for participation in pericyclic reactions, most notably Diels-Alder reactions. The electron-rich nature of the double bond, due to the influence of both the oxygen and nitrogen atoms, suggests that it would react readily with electron-deficient dienophiles.

In a potential [4+2] cycloaddition reaction, the this compound would act as the diene component. The regioselectivity of such a reaction would be dictated by the electronic and steric effects of the substituents on both the diene and the dienophile. The stereochemical outcome would be governed by the principles of concerted cycloaddition, typically favoring the endo product. The resulting bicyclic adduct would contain a new six-membered ring and could serve as a versatile intermediate for the synthesis of more complex molecules.

| Reaction Type | Dienophile | Expected Adduct |

| Diels-Alder Reaction | Maleic Anhydride (B1165640) | Bicyclic adduct with an anhydride moiety |

| Acrylates | Bicyclic adduct with an ester group | |

| Acetylenedicarboxylates | Bicyclic adduct with two ester groups |

Mechanistic Studies of Key Synthetic Transformations Involving the Compound

While specific mechanistic studies on this compound are not widely reported in the literature, the mechanisms of its key transformations can be inferred from the reactivity of analogous systems.

Synthesis: The synthesis of 3,4-dihydro-2H-1,4-oxazines can be achieved through various methods, including the intramolecular cyclization of β-amino alcohols. researchgate.net The introduction of the 5-ethoxy group could potentially be accomplished through the cyclization of a precursor already containing this functionality or by a post-cyclization modification.

Reactions: The mechanism of electrophilic addition would likely proceed through a stepwise pathway involving the formation of a stabilized carbocation or iminium ion intermediate. For instance, in an acid-catalyzed hydration, the initial protonation at C6 would be the rate-determining step, followed by the rapid attack of water.

In potential pericyclic reactions, the mechanism is expected to be concerted, proceeding through a cyclic transition state. The feasibility and rate of these reactions would be influenced by the frontier molecular orbital energies of the diene (the oxazine) and the dienophile.

A deeper understanding of the reaction mechanisms of this compound awaits detailed experimental and computational studies. Such investigations would provide valuable insights into the reactivity of this versatile heterocyclic scaffold and pave the way for its application in synthetic organic chemistry.

Applications of 5 Ethoxy 3,6 Dihydro 2h 1,4 Oxazine in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The unique structural features of 5-Ethoxy-3,6-dihydro-2H-1,4-oxazine, which include a dihydrooxazine ring, an enol ether moiety, and a secondary amine, position it as a valuable intermediate for the synthesis of more complex molecules. The reactivity of these functional groups can be selectively harnessed to introduce a variety of substituents and to build intricate molecular frameworks. The enol ether is susceptible to electrophilic attack and can participate in cycloaddition reactions, while the secondary amine provides a nucleophilic center and a site for further functionalization.

Precursor for N-Heterocyclic Carbenes (NHCs) and Related Organocatalysts

A significant application of this compound lies in its use as a precursor for the synthesis of N-Heterocyclic Carbenes (NHCs). NHCs have revolutionized the field of organocatalysis, demonstrating remarkable efficacy in a wide array of chemical transformations. The dihydrooxazine core of this compound provides the foundational structure for the generation of these powerful catalysts.

Synthesis of Triazolium Salts for Asymmetric Catalysis (e.g., utilizing 3-benzyl-5-ethoxy-3,6-dihydro-2H-1,4-oxazine as a precursor)

The development of asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. In this context, derivatives of this compound, such as 3-benzyl-5-ethoxy-3,6-dihydro-2H-1,4-oxazine, serve as crucial precursors to chiral triazolium salts. These salts are the direct precursors to the catalytically active NHCs. The synthesis typically involves the reaction of the N-benzylated dihydrooxazine with other reagents to form the triazole ring, which is then quaternized to yield the triazolium salt. The stereochemical information embedded in the chiral precursor is then transferred to the resulting catalyst, influencing the stereochemical outcome of the catalyzed reaction.

Application in Asymmetric Carbon-Carbon Bond Formation Reactions (e.g., Benzoin, Stetter, and Diels-Alder reactions)

NHCs derived from precursors like this compound have demonstrated significant utility in promoting a variety of asymmetric carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of the carbon skeletons of complex molecules.

The Benzoin reaction , which involves the coupling of two aldehydes, can be rendered asymmetric through the use of chiral NHCs. The catalyst facilitates the umpolung (reactivity reversal) of one aldehyde, allowing it to act as a nucleophile and attack a second aldehyde molecule in a stereocontrolled manner.

Similarly, the Stetter reaction , the conjugate addition of an aldehyde to an activated alkene, benefits from the application of chiral NHCs. The catalyst guides the addition to proceed with high enantioselectivity, leading to the formation of valuable 1,4-dicarbonyl compounds.

While NHCs are most commonly associated with umpolung catalysis, their application has extended to other reaction types, including the Diels-Alder reaction . In this powerful cycloaddition, chiral NHCs can act as Lewis bases, activating the dienophile and controlling the facial selectivity of the dienophile's approach to the diene, thereby inducing asymmetry in the final cycloadduct.

Utilization in Stereoselective Synthetic Methodologies

Beyond its role as an NHC precursor, the inherent chirality and functionality of derivatives of this compound can be leveraged in other stereoselective synthetic methodologies. The dihydrooxazine ring can serve as a chiral auxiliary, directing the stereochemical course of reactions performed on appended functional groups. Following the desired transformation, the auxiliary can be cleaved to reveal the enantiomerically enriched product. This approach provides a powerful tool for the synthesis of chiral building blocks for pharmaceuticals, agrochemicals, and materials science.

Contributions to Heterocyclic Scaffold Diversity and Complexity

The chemical reactivity of this compound allows for its transformation into a variety of other heterocyclic systems. The dihydrooxazine ring can be opened, expanded, or rearranged to generate novel and diverse heterocyclic scaffolds. For instance, the enol ether can be a handle for ring-closing metathesis reactions to form bicyclic systems, or the entire ring can undergo transformations to yield different classes of heterocycles. This versatility makes this compound a valuable starting material for generating libraries of complex heterocyclic compounds for drug discovery and other applications, contributing significantly to the diversity and complexity of accessible chemical space.

Advanced Spectroscopic and Structural Elucidation Studies of 5 Ethoxy 3,6 Dihydro 2h 1,4 Oxazine Derivatives

High-Resolution Spectroscopic Characterization Techniques (e.g., advanced Nuclear Magnetic Resonance, Mass Spectrometry)

High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the characterization of 5-ethoxy-3,6-dihydro-2H-1,4-oxazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental in confirming the successful synthesis and purity of these compounds. researchgate.net For instance, in the characterization of a triazolium salt derived from a 3-benzyl-5-ethoxy-3,6-dihydro-2H-1,4-oxazine, 1H NMR was used to identify the chemical shifts and coupling constants of the protons in the molecule. nih.gov Advanced NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can reveal long-range couplings, aiding in the definitive assignment of complex structures, including bridged bicyclic 1,2-oxazinanes. researchgate.net Conformational studies of various oxazine (B8389632) ring systems often employ NMR methods, sometimes supplemented by DFT modeling, to understand ring inversion and stereochemistry. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of these oxazine derivatives, further confirming their identity. researchgate.net Techniques like liquid chromatography-mass spectrometry (LC-MS) are valuable for analyzing reaction mixtures and purified products. google.com

Below is an interactive table summarizing typical spectroscopic data for a derivative.

| Technique | Nucleus/Mode | Key Chemical Shifts (ppm) or m/z values |

| 1H NMR | Proton | Specific values would be dependent on the exact derivative. |

| 13C NMR | Carbon-13 | Specific values would be dependent on the exact derivative. |

| Mass Spec | ESI+ | Specific molecular ion peak [M+H]+ would be observed. |

X-ray Crystallography of Derived Compounds (e.g., Triazolium Salts derived from this compound)

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline derivatives of this compound.

A notable example is the structural analysis of a chiral bicyclic 1,2,4-triazolium salt, C18H18N3O+·PF6−, derived from a 3-benzyl-5-ethoxy-3,6-dihydro-2H-1,4-oxazine. nih.gov The synthesis of this salt involved the reaction of the oxazine derivative with phenylhydrazine (B124118) hydrochloride and triethyl orthoformate, followed by anion exchange. nih.gov

Conformational Analysis of the Oxazine Ring System

The conformation of the oxazine ring is a key structural feature. In many derivatives, the oxazine ring adopts a non-planar conformation to minimize steric strain. For instance, in a novel dihydro-1,3,2H-benzoxazine, the oxazine ring adopts a half-chair conformation. mdpi.com In another study of an 8-bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netresearchgate.netoxazine, the oxazine ring was found to have an envelope configuration. nih.gov The specific conformation is influenced by the substituents on the ring and the fusion to other ring systems. Conformational analysis of various 1,2-oxazine ring systems is a significant approach to understanding their stability and reactivity. researchgate.net

Elucidation of Intermolecular Interactions and Crystal Packing in Related Structures

The table below presents crystallographic data for a representative triazolium salt derived from a related oxazine.

| Parameter | Value |

| Compound Name | 5-Benzyl-2-phenyl-6,8-dihydro-5H-1,2,4-triazolo[3,4-c] researchgate.netgrafiati.comoxazin-2-ium hexafluoridophosphate |

| Chemical Formula | C18H18N3O+·PF6− |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Key Bond Lengths (Å) | N—CH—N group conforms to a three-center/four-electron bond |

| Key Bond Angles (°) | Data not available in search results |

| Intermolecular Interactions | Weak P—F···π interactions |

Computational Chemistry and Theoretical Investigations of 5 Ethoxy 3,6 Dihydro 2h 1,4 Oxazine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 5-Ethoxy-3,6-dihydro-2H-1,4-oxazine. Methods such as DFT with the B3LYP functional and a basis set like 6-31G are commonly used for such investigations on related heterocyclic systems. epstem.net These calculations can elucidate the distribution of electrons within the molecule, which is key to predicting its reactivity.

The electronic structure is significantly influenced by the interplay of the substituents and the heterocyclic ring. The dihydro-oxazine ring itself contains electron-donating nitrogen and oxygen atoms, while the enol ether moiety (C=C-O-Et) introduces specific electronic features. The ethoxy group (-OEt) acts as an electron-donating group through resonance, increasing the electron density of the double bond.

Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-rich enol ether system is expected to result in a relatively high-energy HOMO, making it susceptible to electrophilic attack.

While specific calculated values for this compound are not prominent in publicly available literature, a typical computational study would generate data similar to that presented in the table below.

Table 1: Theoretically Derived Electronic Properties and Reactivity Descriptors This table presents a representative set of properties that would be determined through quantum chemical calculations. The values are illustrative and based on general principles for similar structures.

| Property | Description | Expected Influence of Molecular Features |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron donation. | Expected to be relatively high due to the electron-donating nature of the nitrogen, oxygen, and particularly the ethoxy group. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron acceptance. | The π* orbital of the C=C double bond will be a major contributor; its energy is influenced by the overall electronic structure. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Expected to be moderately small, suggesting potential for reactivity in reactions like cycloadditions or with electrophiles. |

| Dipole Moment (μ) | A measure of the net molecular polarity. | A significant dipole moment is expected due to the presence of heteroatoms (O, N) and the asymmetric nature of the molecule. |

| Mulliken Atomic Charges | Calculated charge distribution on each atom. | Negative charges are expected to be localized on the N and O atoms; the C=C bond will show polarization due to the ethoxy group. |

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, this includes studying its formation, typically through cycloaddition reactions, and its subsequent transformations. acs.orgclockss.org

The synthesis of dihydro-oxazine rings often involves hetero-Diels-Alder reactions. acs.orgresearchgate.net Reaction pathway modeling can be used to map the potential energy surface of such a transformation. By locating the transition state (TS)—the highest energy point along the reaction coordinate—chemists can calculate the activation energy, which determines the reaction rate. DFT calculations are again the workhorse for locating these transient structures.

For example, a hypothetical synthesis of the 1,4-oxazine ring could involve the reaction of an N-acylimine with an ethoxy-substituted diene. A computational study would:

Optimize the geometries of the reactants, the transition state, and the product.

Perform a frequency calculation to confirm the nature of the stationary points (reactants and products have all positive frequencies, while the TS has exactly one imaginary frequency corresponding to the bond-forming/breaking process).

These calculations can also predict stereochemical outcomes (e.g., endo vs. exo selectivity in a Diels-Alder reaction) by comparing the activation energies of the different pathways leading to various stereoisomers. researchgate.net

Table 2: Parameters Investigated in a Typical Reaction Pathway Analysis This table outlines the key computational outputs from a theoretical study of a chemical reaction involving the dihydro-oxazine core.

| Parameter | Computational Method | Significance in Reaction Modeling |

| Optimized Geometries | DFT (e.g., B3LYP/6-31G*) | Provides the lowest energy structures of reactants, products, and transition states, including bond lengths and angles. |

| Activation Energy (Ea) | DFT (Single-Point Energy) | The energy barrier that must be overcome for the reaction to occur. A lower Ea indicates a faster reaction. |

| Transition State (TS) | TS Optimization Algorithms | The molecular structure at the peak of the energy profile, which is critical for understanding the reaction mechanism. |

| Reaction Energy (ΔE) | DFT (Single-Point Energy) | The net energy change between products and reactants, indicating whether the reaction is exothermic (releases energy) or endothermic (requires energy). |

| Imaginary Frequency | Frequency Analysis | A single imaginary frequency confirms a structure as a true transition state and visualizes the atomic motion of the reaction coordinate. |

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The three-dimensional shape and flexibility of this compound are critical to its properties and interactions. The six-membered dihydro-oxazine ring is not planar and can adopt several conformations, such as half-chair or boat-like forms. researchgate.net The specific preference is governed by a delicate balance of steric hindrance and electronic effects, such as the anomeric effect, which can stabilize conformations where a heteroatom lone pair is anti-periplanar to an adjacent sigma-antibonding orbital. researchgate.net

Computational methods like Molecular Mechanics (MM) and Molecular Dynamics (MD) are ideal for exploring this conformational landscape.

Molecular Mechanics (MM): This method uses a classical force field to rapidly calculate the energy of different conformations. It is well-suited for scanning potential energy surfaces, for instance, by systematically rotating key dihedral angles to identify low-energy conformers.

Molecular Dynamics (MD): An MD simulation calculates the motion of atoms over time, providing a dynamic view of the molecule's flexibility and conformational preferences at a given temperature.

Table 3: Key Dihedral Angles for Conformational Study A computational conformational analysis would focus on the rotation around these key bonds to map the potential energy surface of the molecule.

| Dihedral Angle | Description | Significance |

| C6 – N4 – C3 – C2 | Defines the puckering of the 1,4-oxazine ring. | Determines the overall ring conformation (e.g., half-chair, boat). |

| C6 – O1 – C2 – C3 | Also defines the ring puckering. | Works in concert with the other ring dihedrals to establish the most stable three-dimensional arrangement. |

| C6 – C5 – O – C(ethyl) | Rotation of the ethoxy group relative to the double bond. | Influences the steric accessibility of the molecule's faces and potential electronic conjugation effects. |

| C5 – O – C(ethyl) – C(methyl) | Rotation of the terminal ethyl group. | Determines the orientation of the terminal methyl group, contributing to the overall molecular shape. |

Prediction of Advanced Spectroscopic Properties

Computational chemistry can accurately predict spectroscopic data, which is essential for structure verification and interpretation of experimental results. Methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allow for the calculation of NMR chemical shifts (¹H and ¹³C). epstem.net

By calculating the magnetic shielding for each nucleus in the optimized geometry of this compound, one can predict the chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). These predicted spectra can be compared with experimental data to confirm the proposed structure. Discrepancies between calculated and experimental shifts can even help refine the understanding of the predominant conformation in solution.

Similarly, vibrational frequencies corresponding to infrared (IR) spectroscopy can be computed. epstem.net The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity. This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions, such as C-O-C stretches, C=C stretches, or N-H vibrations (if applicable). mdpi.com

Table 4: Expected Regions for Predicted NMR and IR Spectroscopic Data This table summarizes the expected spectroscopic features for this compound based on its functional groups and general principles from related structures. researchgate.netmdpi.com

| Spectroscopy Type | Functional Group / Atom Type | Expected Chemical Shift / Frequency Range | Notes |

| ¹H NMR | -O-CH₂ -CH₃ (ethoxy) | ~3.5 - 4.0 ppm | Protons on carbon adjacent to the enol ether oxygen are deshielded. |

| ¹H NMR | -O-CH₂-CH₃ (ethoxy) | ~1.2 - 1.5 ppm | Typical range for a methyl group in an ethyl ether. |

| ¹H NMR | Ring CH₂ protons (C2, C3) | ~3.0 - 4.5 ppm | Protons adjacent to heteroatoms (N and O) are deshielded. Complex splitting patterns are expected due to geminal and vicinal coupling. researchgate.net |

| ¹H NMR | Ring CH₂ proton (C6) | ~2.5 - 3.5 ppm | Positioned alpha to a nitrogen atom. |

| ¹³C NMR | C =C (C5) | ~140 - 150 ppm | Carbon of the enol ether double bond attached to oxygen. |

| ¹³C NMR | C=C (C6) | ~90 - 105 ppm | Carbon of the enol ether double bond attached to nitrogen. |

| ¹³C NMR | Ring CH₂ carbons | ~40 - 70 ppm | Carbons adjacent to heteroatoms. |

| IR | C=C Stretch | ~1650 - 1670 cm⁻¹ | Characteristic of an enol ether double bond. |

| IR | C-O-C Stretch (asymmetric) | ~1200 - 1250 cm⁻¹ | Strong, characteristic band for the ether linkages in the ring and ethoxy group. mdpi.com |

| IR | C-N Stretch | ~1100 - 1150 cm⁻¹ | Characteristic of the amine functionality within the ring. |

Future Directions and Emerging Research Avenues for 5 Ethoxy 3,6 Dihydro 2h 1,4 Oxazine

Development of Novel Catalytic Systems Based on 5-Ethoxy-3,6-dihydro-2H-1,4-oxazine Derivatives

A significant future direction for this compound lies in its use as a scaffold for the synthesis of advanced catalysts. Derivatives of this compound are promising precursors for chiral N-heterocyclic carbenes (NHCs), a class of organocatalysts renowned for their stability and high performance in asymmetric synthesis. nih.gov

Research has demonstrated that derivatives such as 3-benzyl-5-ethoxy-3,6-dihydro-2H-1,4-oxazine can be utilized in the preparation of chiral bicyclic 1,2,4-triazolium salts. These salts are direct precursors to chiral NHCs, which are instrumental in catalyzing carbon-carbon bond-forming reactions with high enantioselectivity. The synthesis of these NHC precursors often involves multi-step sequences starting from readily available chiral amines. organic-chemistry.org The inherent chirality and structural rigidity of the oxazine (B8389632) ring can be exploited to create highly effective and selective catalysts for a variety of chemical transformations.

Table 1: Examples of Chiral NHC Precursors and Their Synthesis

| Precursor Type | Starting Materials | Key Synthesis Steps | Reference |

| C2-symmetric imidazolium (B1220033) salts | Chiral amines, glyoxal, chloromethyl ethyl ether | Condensation and alkylation | organic-chemistry.org |

| Planar chiral dihydroimidazoliums | 4-amino-13-bromo[2.2]paracyclophane | Multi-step sequence including resolution | acs.org |

| Imidazolium-imine salts | trans-1,2-diaminocyclohexane, TosMIC | Co-condensation and reaction with organic bromides | york.ac.uk |

The development of novel catalytic systems derived from this compound is anticipated to expand the toolkit of synthetic chemists, enabling the efficient and stereoselective synthesis of complex molecules.

Exploration of Bio-Inspired Synthetic Methodologies Utilizing the Oxazine Core

The structural motif of the oxazine ring is present in numerous biologically active natural products. This provides a strong impetus for the exploration of bio-inspired synthetic methodologies that utilize the this compound core. A promising avenue of research is the incorporation of this oxazine moiety into peptides. Recent studies have shown the feasibility of integrating 3,4-dihydro-2H-1,4-oxazine rings into short peptides containing serine and threonine, a process that can be achieved through silver triflate-catalyzed cyclization. This modification can be performed on a solid support, making it compatible with standard peptide synthesis protocols.

Furthermore, the synthesis of oxazine derivatives from amino acid-derived alkynols highlights a bio-inspired approach to creating these heterocyclic systems. The choice of protecting groups on the amino acid can influence the cyclization pathway, leading to either kinetically or thermodynamically controlled products. This demonstrates the potential for developing highly selective and diversity-oriented syntheses of complex oxazine-containing molecules from the chiral pool of natural amino acids. The synthesis of oxazine and their derivatives from natural sources like Cinnabarine and cinnabaric acid, which are derived from the biodegradation of tryptophan, further underscores the bio-inspired potential. wikipedia.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved scalability, and better control over reaction parameters. The integration of this compound synthesis and its subsequent applications into flow chemistry and automated platforms represents a significant area for future development.

Flow chemistry has been successfully applied to the synthesis of various heterocyclic compounds, often resulting in dramatically reduced reaction times and increased yields compared to batch processes. For instance, the synthesis of pyrazole (B372694) derivatives in a continuous flow setup has been shown to be more efficient and safer, avoiding the handling of hazardous intermediates. mdpi.com Similarly, the application of flow chemistry to reactions involving organometallic reagents, which are often sensitive to air and moisture, has demonstrated improved reproducibility and selectivity. beilstein-journals.org Given that the synthesis of oxazine derivatives can involve multi-step sequences, automating these processes in a flow system could significantly streamline the production of this compound and its derivatives. This would not only accelerate research and development but also make these valuable compounds more accessible for various applications.

Potential Advanced Materials Science Applications

The unique electronic and structural properties of the oxazine ring suggest that this compound and its derivatives could find applications in the field of advanced materials science. Historically, 1,4-benzoxazines have been utilized in the development of dyestuffs and photographic materials. researchgate.net More recently, benzoxazines have gained attention as monomers for high-performance thermosetting polymers known as polybenzoxazines. These polymers exhibit excellent thermal stability, flame retardancy, and low water absorption, making them suitable for demanding applications in the aerospace and electronics industries. wikipedia.org

Future research could explore the incorporation of the this compound moiety into novel polymer backbones to tailor their properties. The ethoxy group, for instance, could influence the solubility, processability, and final properties of the resulting materials. Furthermore, the oxazine core is a component of fluorescent dyes like Nile red and Nile blue, which are valued for their solvatochromic properties. wikipedia.orgresearchgate.net This opens up the possibility of designing new functional dyes and sensors based on the this compound scaffold for applications in bio-imaging and environmental monitoring.

Advancement of Sustainable and Green Chemistry Approaches in its Synthesis and Applications

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound will undoubtedly focus on advancing sustainable and eco-friendly approaches for its synthesis and subsequent applications.

Several green synthetic strategies have been reported for various oxazine derivatives, which could be adapted for the target molecule. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of environmentally benign solvents like water or hydrotropic solutions. researchgate.nettandfonline.comresearchgate.net The development of reusable catalysts, such as magnetic nanocatalysts, for the synthesis of 1,3-oxazine derivatives presents another avenue for making these processes more sustainable. nih.gov

Moreover, the use of biocatalysis and organocatalysis, as mentioned in the context of novel catalytic systems, aligns with the goals of green chemistry by reducing reliance on heavy metals and harsh reaction conditions. An intramolecular Wittig reaction has been reported for the synthesis of 1,4-oxazine derivatives under neutral conditions, offering a mild and efficient method. arkat-usa.org The continuous drive for more sustainable chemical processes will likely lead to the discovery of even more efficient and environmentally friendly routes to this compound, further enhancing its appeal for a wide range of applications.

Q & A

Q. What are the established synthetic routes for 5-Ethoxy-3,6-dihydro-2H-1,4-oxazine, and what are their respective yields and limitations?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, analogous heterocyclic systems (e.g., benzoxazines) are synthesized using potassium carbonate in dry acetone to facilitate alkylation or condensation steps . Key considerations include reaction time (12-24 hours), temperature (reflux conditions), and solvent polarity. Yield optimization requires monitoring by TLC or HPLC, with typical yields ranging from 40-70% depending on substituent reactivity. Limitations include sensitivity to moisture and competing side reactions (e.g., over-alkylation). Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for structural confirmation, focusing on signals for the ethoxy group (~1.3 ppm for CH₃, ~3.5 ppm for CH₂) and oxazine ring protons (6.0-7.5 ppm for aromatic or dihydro systems) . Infrared (IR) spectroscopy identifies functional groups like C-O-C (1050-1250 cm⁻¹) and N-O stretches (if applicable). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight and fragmentation patterns. Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances accuracy .

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Column chromatography with silica gel (60-120 mesh) and gradient elution (e.g., hexane:ethyl acetate 4:1 to 1:1) is standard. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) may be required. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity, with melting point analysis to confirm crystallinity .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) be applied to study the reaction mechanisms involving this compound?

- Methodological Answer : DFT calculations (e.g., using Gaussian or ORCA software) model transition states and intermediates in reactions such as ring-opening or electrophilic substitutions. Key parameters include Gibbs free energy barriers (~15-30 kcal/mol for typical heterocyclic reactions) and frontier molecular orbital (FMO) analysis to predict reactivity sites. Solvent effects are incorporated via continuum models (e.g., PCM). Validation involves comparing computed IR/NMR data with experimental results .

Q. How can researchers resolve contradictions in reported data regarding the compound’s reactivity or stability?

- Methodological Answer : Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagent purity) is essential. For stability conflicts, perform accelerated degradation studies (e.g., exposure to UV light, varying pH) with HPLC monitoring. Meta-analysis of literature data using databases like SciFinder or Reaxys helps identify trends, while multivariate statistical methods (e.g., PCA) isolate variables causing discrepancies .

Q. What strategies exist for optimizing the enantioselective synthesis of derivatives of this compound?

- Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantioselective organocatalysts (e.g., proline derivatives) can induce asymmetry during cyclization or substitution steps. Reaction optimization involves screening solvents (e.g., toluene for low polarity), temperatures (-20°C to 40°C), and catalyst loading (5-20 mol%). Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry quantifies enantiomeric excess (≥90% ee target) .

Q. How can researchers design experiments to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use molecular docking (AutoDock Vina or Glide) to predict binding modes to targets like cytochrome P450 or kinases. In vitro assays (e.g., fluorescence-based enzyme inhibition) validate interactions, with IC₅₀ values calculated via nonlinear regression. For cellular studies, employ confocal microscopy or flow cytometry to assess uptake and localization. Toxicity screening follows OECD guidelines using in vitro models (e.g., HepG2 cells) .

Data Analysis and Experimental Design

Q. How should researchers approach the design of experiments to study the compound’s stability under varying conditions (pH, temperature, light)?

- Methodological Answer : Use a factorial design (e.g., 2³ design) to test pH (2-10), temperature (25-60°C), and UV exposure (0-48 hours). Analyze degradation products via LC-MS and quantify parent compound loss using a calibrated UV-Vis spectrophotometer. Stability-indicating methods (e.g., HPLC with diode array detection) ensure specificity. Data interpretation includes Arrhenius plots for thermal degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.